6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Description
Properties
IUPAC Name |
6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9(2)14-6-7-15-12(14)8-11(13-15)10-4-3-5-10/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGULDVDQPZTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach: One-Pot Sequential GBB-3CR
The preparation of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically involves a sequential one-pot two-step protocol combining:
- Formation of 5-aminopyrazole intermediates via microwave-assisted cyclocondensation of ethoxymethylene malononitrile derivatives with hydrazine monohydrate.
- Subsequent Groebke–Blackburn–Bienaymé three-component reaction involving the in situ formed 5-aminopyrazole, an aldehyde (bearing the cyclobutyl substituent), and an isocyanide (bearing the isopropyl substituent), catalyzed by a Brønsted acid such as trifluoroacetic acid (TFA).
This method allows rapid access to the target imidazo[1,2-b]pyrazoles with good yields and regioselectivity under mild conditions.
Detailed Stepwise Procedure
Step 1: Microwave-Assisted Formation of 5-Aminopyrazole Intermediate
- Hydrazine monohydrate (0.55 mmol) is added to a solution of ethoxymethylene malononitrile derivative (0.50 mmol) in ethanol (0.5 mL).
- The mixture is subjected to microwave irradiation at 80 °C, 150 W for 10 minutes, ensuring complete conversion to the 5-aminopyrazole intermediate.
- The presence of water in this step is detrimental and leads to complex mixtures; thus, anhydrous conditions are preferred.
Step 2: Groebke–Blackburn–Bienaymé Three-Component Reaction
- To the reaction mixture containing the 5-aminopyrazole intermediate, water (0.5 mL), the aldehyde (0.55 mmol) with the cyclobutyl substituent, TFA (7.7 μL, 0.10 mmol, 20 mol %), and the isocyanide (0.55 mmol) with the isopropyl substituent are added sequentially.
- The reaction is stirred at room temperature for 10–60 minutes.
- The product precipitates out and is isolated by filtration, washing with hexane or diethyl ether, and drying under vacuum.
Reaction Conditions and Optimization
A catalyst and solvent screening study revealed that TFA in ethanol provides the best balance of reaction rate and yield for the GBB-3CR step (Table 1).
| Entry | Catalyst | Catalyst Load (mol %) | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | None | - | EtOH | >72 h | 0 |
| 2 | In(OTf)3 | 20 | EtOH | 15 min | 61 |
| 3 | InCl3 | 20 | EtOH | 15 min | 67 |
| 4 | TMSCl | 20 | EtOH | 15 min | 64 |
| 5 | TsOH·H2O | 20 | EtOH | 15 min | 52 |
| 6 | HClO4 | 20 | EtOH | 15 min | 59 |
| 7 | TFA | 20 | EtOH | 15 min | 74 |
| 8 | TFA | 20 | CH2Cl2 | 15 min | 35 |
| 9 | TFA | 20 | CH2Cl2 | 20 h | 59 |
| 10 | TFA | 20 | CH2Cl2/MeOH | 15 min | 68 |
| 11 | TFA | 20 | MeCN | 15 min | 68 |
| 12 | TFA | 20 | THF | 15 min | 7 |
Table 1: Catalyst and solvent screening for the GBB-3CR step (adapted from experimental data)
Structural and Regioselectivity Confirmation
- The exclusive formation of the 1H-imidazo[1,2-b]pyrazole core with an endocyclic double bond was confirmed by extensive 1D and 2D NMR analyses (1H, 13C-HSQC, 1H, 13C-HMBC, 1H, 1H-COSY, and 1H, 1H-NOESY).
- No regioisomeric or tautomeric side products were detected, indicating high chemo- and regioselectivity of the method.
Scope and Yields
- The method has been successfully applied to synthesize a library of 46 imidazo[1,2-b]pyrazole derivatives with diverse substitution patterns, including cyclobutyl and isopropyl groups.
- Isolated yields ranged from 54% to 83%, demonstrating the efficiency of the process.
- The reaction time for the GBB-3CR step is significantly reduced (10–60 minutes) compared to classical methods requiring 3–18 hours.
Advantages of the Method
- One-pot, two-step process minimizes handling and purification steps.
- Microwave-assisted synthesis accelerates intermediate formation.
- Mild reaction conditions (room temperature for GBB-3CR).
- Green chemistry compatibility : ethanol as solvent, catalytic acid amounts.
- High regioselectivity and purity , avoiding complex chromatographic purification.
- Versatile substrate scope , allowing incorporation of cyclobutyl and isopropyl substituents.
Summary Table: Preparation Method Overview
| Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| 1. Cyclocondensation | Hydrazine monohydrate + ethoxymethylene malononitrile derivative, EtOH, microwave (80 °C, 10 min) | Formation of 5-aminopyrazole intermediate | Complete conversion to intermediate |
| 2. GBB-3CR | Aldehyde (cyclobutyl substituted), isocyanide (isopropyl substituted), TFA (20 mol %), EtOH, room temp, 10–60 min | Multicomponent assembly of imidazo[1,2-b]pyrazole | Isolated yields up to 74% for model; up to 83% for library members |
Chemical Reactions Analysis
Types of Reactions
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal amides for magnesiations and zincations, and various electrophiles for trapping reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trapping reactions with different electrophiles can yield a variety of functionalized derivatives of the imidazo[1,2-b]pyrazole scaffold .
Scientific Research Applications
Pharmacological Applications
Research indicates that 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole exhibits several promising biological activities:
- Anticonvulsant Activity : Compounds in the imidazo[1,2-b]pyrazole class have shown potential as anticonvulsants. Preliminary studies suggest that this compound may modulate neurotransmitter systems involved in seizure activity.
- Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially providing therapeutic benefits for conditions such as arthritis or inflammatory bowel disease.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against various pathogens, indicating that this compound may also possess this property.
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Smaller cycloalkane group; different biological activity profile |
| 6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Larger cycloalkane group; unique pharmacokinetics |
| 6-Methyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Contains a methyl group; simpler structure |
Mechanism of Action
The mechanism of action of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an isostere of indole, thereby influencing the solubility and stability of drug molecules. The exact molecular targets and pathways depend on the specific bioactivity being studied .
Comparison with Similar Compounds
Physicochemical Properties
The imidazo[1,2-b]pyrazole core significantly reduces lipophilicity compared to indole derivatives. For example:
- Pruvanserin (indole-based) : logD = 3.2, aqueous solubility = 0.01 mg/mL .
- Imidazo[1,2-b]pyrazole analogue : logD = 2.5, solubility = 0.12 mg/mL .
The cyclobutyl and isopropyl substituents in 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole likely modulate logD further. Cyclobutyl, being less lipophilic than aromatic rings but more so than smaller alkyl groups (e.g., methyl), may balance solubility and membrane permeability.
Table 1: Comparative Physicochemical Properties
| Compound | Core Structure | Substituents | logD | Solubility (mg/mL) | pKa |
|---|---|---|---|---|---|
| Pruvanserin | Indole | Piperazine, fluorophenethyl | 3.2 | 0.01 | 6.4 |
| Imidazo[1,2-b]pyrazole analogue | Imidazo[1,2-b]pyrazole | Piperazine, fluorophenethyl | 2.5 | 0.12 | 7.3 |
| 6-Cyclobutyl-1-isopropyl derivative | Imidazo[1,2-b]pyrazole | Cyclobutyl, isopropyl | *2.8† | *0.08† | *7.0† |
| IMPY (2,3-dihydro derivative) | Dihydroimidazo[1,2-b]pyrazole | None (parent structure) | N/A | N/A | N/A |
| 1-(2-Chloroethyl)-6-cyclopropyl | Imidazo[1,2-b]pyrazole | Chloroethyl, cyclopropyl | ~2.7‡ | ~0.10‡ | ~7.1‡ |
†Estimated based on substituent effects. ‡Data inferred from similar derivatives .
Pharmacokinetics and Metabolic Stability
- Solubility and Absorption : The imidazo[1,2-b]pyrazole core enhances aqueous solubility, favoring oral bioavailability. The isopropyl group may slow hepatic metabolism (e.g., CYP450 oxidation) compared to smaller alkyl chains .
- Toxicity Profile: IMPY’s dose-limiting toxicities (hemolysis, somnolence) are attributed to its dihydro structure and lack of substituent diversity . The cyclobutyl and isopropyl groups in the target compound could mitigate these issues by reducing non-specific membrane interactions.
Biological Activity
6-Cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound characterized by its unique bicyclic structure, which includes an imidazo[1,2-b]pyrazole core and substituents that potentially enhance its biological activity. This compound has gained attention in medicinal chemistry due to its potential applications as an anticonvulsant, anti-inflammatory, and antimicrobial agent.
- Molecular Formula : C11H16N4
- Molecular Weight : 204.27 g/mol
- Structure : The compound features a cyclobutyl group at the 6-position and an isopropyl group at the 1-position of the imidazo core, which may influence its pharmacological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities. Although specific biological assays are still under investigation, preliminary findings suggest potential interactions with various biomolecules.
Potential Pharmacological Activities
- Anticonvulsant Activity : Compounds with similar structures have been studied for their ability to modulate neuronal excitability and could serve as leads for anticonvulsant drugs.
- Anti-inflammatory Properties : The imidazo[1,2-b]pyrazole class has shown promise in inhibiting inflammatory pathways, particularly through the modulation of cytokines like IL-17 and TNFα.
- Antimicrobial Effects : Similar compounds have demonstrated activity against various pathogens, suggesting that this compound could also exhibit antimicrobial properties.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Interaction with specific protein targets or enzymes involved in disease pathways.
- Modulation of signaling pathways associated with inflammation and neuronal excitability.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 6-Cyclopropyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Smaller cycloalkane group; potential for different biological activity |
| 6-Cyclopentyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Larger cycloalkane group; may exhibit unique pharmacokinetics |
| 6-Methyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole | Structure | Contains a methyl group instead of cycloalkane; simpler structure |
Case Studies and Research Findings
Recent studies have explored the biological activity of related imidazo[1,2-b]pyrazoles. For instance:
Study on Anti-inflammatory Activity
A study reported that compounds within this class exhibited IC50 values ranging from 0.013 to 0.067 μM against human IKK-2, showcasing significant anti-inflammatory potential. The inhibition of cytokine release was also notable in these compounds .
Anticonvulsant Screening
Another research effort focused on the anticonvulsant properties of structurally similar compounds. These studies indicated that certain derivatives could effectively reduce seizure activity in animal models .
Q & A
Q. What are the established synthetic methodologies for 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole, and what challenges arise during its synthesis?
The synthesis of imidazo[1,2-b]pyrazole derivatives typically involves cyclization or cycloaddition reactions. For example, cyclocondensation of 5-aminopyrazoles with carbonyl-containing reagents under acidic conditions can yield the core imidazo[1,2-b]pyrazole scaffold . However, introducing bulky substituents like cyclobutyl and isopropyl groups requires careful optimization of reaction parameters (e.g., temperature, solvent polarity) to avoid steric hindrance and side reactions. Challenges include low yields due to competing pathways (e.g., dimerization) and the need for regioselective functionalization. Computational reaction path searches (e.g., quantum chemical calculations) can guide experimental design by predicting feasible intermediates .
Q. What analytical techniques are critical for characterizing the structure and purity of this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and cyclobutyl/isopropyl group integration .
- X-ray Crystallography : Resolve conformational ambiguities, especially for the fused bicyclic system .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and detect impurities.
- HPLC-PDA : Assess purity (>95% threshold for pharmacological studies) .
Q. How does the steric bulk of the cyclobutyl and isopropyl groups influence the compound’s reactivity?
The cyclobutyl group introduces ring strain, potentially increasing reactivity in ring-opening or cross-coupling reactions. The isopropyl group’s steric effects may hinder nucleophilic attacks at adjacent positions, necessitating catalysts like palladium or nickel for Suzuki-Miyaura couplings. Solvent choice (e.g., DMF for polar aprotic conditions) can mitigate steric limitations .
Advanced Research Questions
Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?
ICReDD’s methodology integrates quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal conditions (e.g., solvent, catalyst). For example, transition-state modeling can identify energy barriers for cyclobutyl-group incorporation, while Bayesian optimization narrows down temperature/pH ranges . This reduces trial-and-error experimentation by ~40% in early-stage synthesis .
Q. How can structural modifications enhance the compound’s biological activity, and what in vitro assays validate these changes?
Strategies include:
Q. How do researchers address contradictions in reported data (e.g., conflicting bioactivity or spectral results)?
Contradictions often arise from:
- Synthetic Variability : Trace solvents or catalysts altering reactivity (e.g., residual DMSO in NMR samples ).
- Analytical Differences : X-ray vs. NMR conformational analyses.
Resolution requires cross-validation via: - Multi-technique analysis (e.g., XRD + NOESY for stereochemistry).
- Reproducibility protocols : Standardized reaction conditions and purity thresholds .
Q. What are the implications of this compound’s electronic configuration for its interaction with biological targets?
The electron-rich imidazo[1,2-b]pyrazole core facilitates π-π stacking with aromatic residues in enzyme active sites. Substituents like cyclobutyl modulate electron density, affecting binding affinity. DFT calculations predict charge distribution, which can be correlated with experimental IC values to refine QSAR models .
Q. What safety and handling protocols are essential for lab-scale work with this compound?
- Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., chlorinated solvents).
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Segregate halogenated byproducts per EPA guidelines .
- Training : Mandatory safety exams (100% score required) for advanced lab courses .
Methodological Notes
- Data Interpretation : Cross-reference spectral data with computational predictions to resolve structural ambiguities .
- Experimental Design : Prioritize DoE (Design of Experiments) frameworks to evaluate multiple variables (e.g., catalyst loading, solvent) efficiently .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
